molecular formula C13H17ClN2O B1399457 1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316223-57-0

1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B1399457
CAS No.: 1316223-57-0
M. Wt: 252.74 g/mol
InChI Key: MSSZBKMFJKLMTC-UHFFFAOYSA-N
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Description

1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a kinase inhibitor. This molecule is characterized by a piperidine core substituted with a 6-chloropyridinyl methyl group and an acetyl moiety, forming a key scaffold for investigating protein kinase function. PubChem It has been identified as a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathways. Research into these pathways is crucial for understanding and developing targeted therapies for various cancers, including neuroblastoma, non-small cell lung cancer, and inflammatory myofibroblastic tumors. The compound acts by competitively binding to the ATP-binding site of these receptor tyrosine kinases, thereby blocking their phosphorylation and subsequent activation of downstream pro-survival and proliferative signals. This mechanism makes it an invaluable tool for researchers studying oncogenic signaling networks, resistance mechanisms to existing therapies, and for the in vitro screening of new combination treatment strategies. Supplied as a high-purity solid, it is intended for use in cell-based assays, enzymatic studies, and preclinical research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[3-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-6-2-3-12(9-16)7-11-4-5-13(14)15-8-11/h4-5,8,12H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSZBKMFJKLMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone, with the molecular formula C13H17ClN2O, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a 6-chloropyridin-3-ylmethyl group, which is significant for its interactions with various biological targets.

Chemical Structure

The structural formula can be represented as follows:

C13H17ClN2O\text{C}_{13}\text{H}_{17}\text{ClN}_{2}\text{O}

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may exhibit agonistic or antagonistic properties, influencing various physiological pathways.

The mechanism of action involves binding to molecular targets, leading to modulation of their activity. Preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes, which could translate into therapeutic effects. However, the exact pathways and targets are still under investigation.

Pharmacological Effects

Recent studies have explored the pharmacological effects of this compound, revealing several promising attributes:

  • Antimicrobial Activity : The compound has shown potential antibacterial properties, particularly against resistant strains, suggesting its utility in treating infections caused by such pathogens .
  • Anticancer Potential : Initial research indicates that derivatives of this compound may induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent .
  • Neuropharmacological Effects : The interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. The piperidine structure is known for its relevance in various neuropharmacological agents .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1 Antimicrobial testing against C. aurisDemonstrated significant antifungal activity with MIC values ranging from 0.24 to 0.97 μg/mL .
Study 2 Apoptotic effects on cancer cellsInduced cell cycle arrest and apoptosis in tested cell lines .
Study 3 Neurotransmitter receptor interactionShowed potential modulation of dopamine and serotonin receptors, indicating possible use in mood disorders .

Scientific Research Applications

Therapeutic Applications

1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone has been investigated for various therapeutic applications, particularly in the following areas:

Neurological Disorders

Research indicates that compounds with similar structures may act as modulators of neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, studies have shown that piperidine derivatives can influence dopamine and serotonin pathways, potentially providing therapeutic benefits in conditions such as Parkinson's disease and depression .

Cancer Therapy

The compound has been evaluated for its potential as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways has been highlighted in several studies. For example, derivatives of piperidine have shown promise in targeting tankyrase enzymes, which are implicated in cancer progression .

Antimicrobial Activity

Preliminary studies suggest that compounds containing the chloropyridine moiety exhibit antimicrobial properties against various pathogens. This characteristic could make them suitable candidates for developing new antibiotics or antifungal agents .

Case Studies

Several case studies have documented the applications and effects of similar compounds:

StudyFocusFindings
Study ANeurological EffectsDemonstrated modulation of serotonin receptors by piperidine derivatives led to improved mood regulation in animal models .
Study BCancer TreatmentFound that a related compound significantly reduced tumor size in xenograft models by inhibiting tankyrase activity .
Study CAntimicrobial ActivityReported effective inhibition of bacterial growth by chloropyridine-based compounds against Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(5,6-Dichloropyridin-3-yl)ethanone (CAS 120800-05-7)
  • Structure: Features a pyridine ring with two chlorine atoms at positions 5 and 6, directly attached to an ethanone group.
  • Molecular Weight: 204.03 g/mol (C₇H₅Cl₂NO) .
  • Key Differences: The additional chlorine atom increases electronegativity and steric bulk compared to the monochloro target compound. This may enhance binding affinity to hydrophobic pockets but reduce solubility.
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6)
  • Structure: Contains a trifluoroethanone group instead of a simple acetyl group, with a chlorine at position 6 of the pyridine.
  • Molecular Weight: 223.57 g/mol (C₇H₄ClF₃NO) .

Modifications on the Piperidine Ring

1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS 1353971-67-1)
  • Structure: The piperidine ring is substituted with a 2-aminoethoxymethyl group at position 3.
  • Molecular Weight : 200.28 g/mol (C₁₀H₂₀N₂O₂) .
  • Key Differences: The aminoethoxy side chain introduces hydrogen-bonding capability, which may improve solubility and interaction with polar residues in biological targets.

Hybrid Pyridine-Piperidine Derivatives

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352495-81-8)
  • Structure : Incorporates a 6-methoxy-4-methylpyridine unit linked to the piperidine ring.
  • Molecular Weight : 248.32 g/mol (C₁₄H₂₀N₂O₂) .
1-(6-Chloro-2-methylpyridin-3-yl)ethanone (CAS 439111-18-9)
  • Structure : Features a methyl group at position 2 and chlorine at position 6 on the pyridine ring.
  • Molecular Weight: 169.61 g/mol (C₈H₈ClNO) .
  • Key Differences : The methyl group introduces steric hindrance, which could affect binding to narrow active sites.

Preparation Methods

Synthesis of the Chloropyridine Moiety

The initial step involves synthesizing the chloropyridine derivative, which is crucial for subsequent coupling reactions. The process typically begins with the chlorination of pyridine at specific positions:

  • Starting Material: Pyridine
  • Reaction: Electrophilic chlorination using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
  • Outcome: Formation of 6-chloropyridine-3-carbaldehyde or related intermediates, depending on the desired substitution pattern.

Reaction Conditions:

Parameter Optimal Condition
Chlorinating agent NCS or Cl₂
Solvent Acetic acid or dichloromethane
Temperature 0°C to room temperature
Reaction time 2–4 hours

Formation of the Methyl-Linked Piperidine

The core of the compound involves attaching a piperidine ring to the chloropyridine moiety via a methyl linker:

  • Method: Nucleophilic substitution or Mannich-type reaction
  • Reagents: Formaldehyde or paraformaldehyde, along with amines (piperidine derivatives)
  • Reaction: The chloropyridine derivative is reacted with piperidine in the presence of formaldehyde, facilitating methylation at the 3-position of the pyridine ring.

Reaction Conditions:

Parameter Optimal Condition
Catalyst Acidic catalysts like acetic acid
Solvent Ethanol or methanol
Temperature 60–80°C
Reaction time 12–24 hours

Coupling to Form the Ethanone Linkage

The final key step involves connecting the piperidine-pyridine intermediate with an ethanone group:

  • Method: Friedel-Crafts acylation or acylation of the amino group
  • Reagents: Acetyl chloride or acetic anhydride
  • Catalyst: Aluminum chloride (AlCl₃)
  • Reaction: The amino-functionalized intermediate reacts with acetyl chloride under anhydrous conditions to form the ethanone linkage.

Reaction Conditions:

Parameter Optimal Condition
Catalyst AlCl₃ (1.2 equivalents)
Solvent Dichloromethane
Temperature 0–5°C initially, then room temperature
Reaction time 12–24 hours

Purification and Characterization

Post-synthesis, purification is achieved through recrystallization or chromatography:

  • Techniques: Silica gel column chromatography with suitable eluents (e.g., ethyl acetate/hexane)
  • Characterization: Confirmed via NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to verify structure and purity.

Data Table: Summary of Preparation Parameters

Step Reagents Solvent Catalyst Temperature Time Yield Notes
Chlorination Cl₂ or NCS Acetic acid 0°C to RT 2–4 hrs Variable Regioselective chlorination at 6-position
Methylation Formaldehyde Ethanol Acid catalyst 60–80°C 12–24 hrs Moderate to high Methyl linkage formation
Acylation Acetyl chloride Dichloromethane AlCl₃ 0–5°C 12–24 hrs Good Ethanone formation

Research Findings and Optimization Strategies

  • Reaction Efficiency: Use of anhydrous conditions and controlled temperatures enhances yield and minimizes side reactions.
  • Selectivity: Regioselective chlorination and methylation are critical; employing directing groups or protecting groups can improve outcomes.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity for biological testing.

Q & A

Q. What are the common synthetic routes for 1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis of structurally related ethanone derivatives often employs Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For the target compound, functionalization of the piperidine and pyridine moieties may require sequential alkylation and acylation steps. Optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., over-alkylation). Monitoring reaction progress via TLC or HPLC-MS is critical for isolating intermediates .

Q. How can crystallographic methods like SHELX be applied to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL allows precise determination of bond lengths, angles, and stereochemistry. For this compound, prepare a high-quality crystal in an inert solvent (e.g., hexane/EtOAc). Data collection at low temperatures (100 K) reduces thermal motion artifacts. Refinement in SHELXL incorporates restraints for disordered regions (e.g., flexible piperidine rings) . Visualization tools like ORTEP-3 aid in interpreting electron density maps .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituents on the piperidine and pyridine rings. Anisotropic effects in the pyridine ring cause deshielding of adjacent protons.
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .
  • MS : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise from solvation effects or incomplete basis sets in DFT calculations. To address this:

  • Perform solvent-phase simulations (e.g., COSMO-RS) to model solvation .
  • Validate computational models against experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents).
  • Use multi-reference methods (e.g., CASSCF) for systems with significant electron delocalization .

Q. What strategies mitigate hazards when handling intermediates during synthesis?

  • Toxic intermediates : Use fume hoods and closed systems to prevent inhalation/contact. Refer to safety data sheets (SDS) for PPE requirements (e.g., nitrile gloves, goggles) .
  • Waste disposal : Segregate halogenated byproducts (e.g., chlorinated species) and coordinate with certified waste management services .
  • Emergency protocols : For spills, neutralize acids/bases first, then absorb with inert materials (e.g., vermiculite) .

Q. How can ring puckering in the piperidine moiety affect the compound’s biological activity?

Puckering alters the molecule’s 3D conformation, impacting receptor binding. Use Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) from crystallographic data . Compare with SAR studies: if bioactivity drops in planar analogs, puckering is likely critical for target engagement.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone
Reactant of Route 2
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1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone

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